molecular formula C28H25FN4O3S B2796441 N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-39-8

N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2796441
CAS RN: 1115360-39-8
M. Wt: 516.59
InChI Key: KQTMAGOWZGFYGZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H25FN4O3S and its molecular weight is 516.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Quinazoline derivatives have been extensively studied for their antimicrobial and antitumor properties. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antimicrobial activities, showing potential as antibacterial and antifungal agents (Patel & Patel, 2010). Similarly, thiophene analogs of quinazolines have been synthesized and tested for antineoplastic and antimonoamineoxidase properties, indicating a broad spectrum of potential therapeutic applications (Forsch, Wright, & Rosowsky, 2002).

Synthesis and Evaluation for Pharmacological Activities

The synthesis and pharmacological evaluation of quinazoline derivatives have led to the discovery of compounds with significant activities. For example, novel benzamides have been explored for their selective and potent gastrokinetic properties, providing insights into the design of new therapeutic agents (Kato et al., 1992). This highlights the importance of structural modifications in achieving desired biological activities.

In Vitro Evaluation for Antimicrobial Potency

Novel fluorine-containing quinazolinones and thiazolidinone hybrids have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating significant potency against various bacterial and fungal strains (Desai, Vaghani, & Shihora, 2013). This underscores the potential of quinazoline derivatives in addressing antimicrobial resistance challenges.

Potential Antipsychotic and Antineoplastic Agents

Research on heterocyclic carboxamides, including quinazoline analogs, has provided valuable insights into their potential as antipsychotic and antineoplastic agents. This includes evaluating their binding affinity to dopamine and serotonin receptors and their ability to inhibit tumor cell growth (Norman et al., 1996).

properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c29-21-11-7-18(8-12-21)15-30-25(34)17-37-28-32-24-4-2-1-3-23(24)27(36)33(28)16-19-5-9-20(10-6-19)26(35)31-22-13-14-22/h1-12,22H,13-17H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTMAGOWZGFYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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